

Application Note: Amantanium Bromide for Live-Cell Imaging of Mitochondrial Dynamics

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Compound of Interest

Compound Name: Amantanium Bromide

Cat. No.: B1664836

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Introduction

Amantanium Bromide is a novel, cell-permeant, cationic fluorescent probe designed for the dynamic monitoring of mitochondrial membrane potential ($\Delta\Psi_m$) in living cells. Its unique photophysical properties allow for a ratiometric assessment of mitochondrial health, making it a powerful tool for research in cell biology, neuroscience, oncology, and drug development.

Amantanium Bromide accumulates in mitochondria of healthy cells, driven by the high negative membrane potential. In this environment, it forms aggregates that emit a bright red fluorescence. Upon mitochondrial depolarization, a hallmark of cellular stress and apoptosis, the probe is dispersed into the cytoplasm in its monomeric form, exhibiting green fluorescence. This shift from red to green fluorescence provides a sensitive and quantitative readout of changes in $\Delta\Psi_m$.

Key Features:

- **Ratiometric and Quantitative:** Provides a dual-emission readout (red/green) that allows for precise quantification of mitochondrial membrane potential, minimizing artifacts related to probe concentration, cell thickness, or instrument variability.
- **High Photostability:** Engineered for minimal photobleaching, enabling long-term time-lapse imaging of dynamic cellular processes with reduced phototoxicity.
- **Low Cytotoxicity:** Rigorously tested to ensure minimal impact on cell viability and normal physiological processes, making it ideal for extended live-cell imaging experiments.

- High Signal-to-Noise Ratio: Exhibits bright fluorescence and low background signal, ensuring high-contrast imaging in a variety of cell types.

Applications:

- Monitoring mitochondrial membrane potential in real-time.
- Studying apoptosis and other forms of programmed cell death.
- Screening for drug-induced mitochondrial toxicity.
- Investigating mitochondrial dysfunction in disease models.
- Assessing cellular metabolic activity.

Quantitative Data Summary

The photophysical and biological properties of **Amantanium Bromide** are summarized below.

Property	Value	Notes
Chemical Formula	C ₂₅ H ₂₈ N ₃ Br	Hypothetical
Molecular Weight	450.42 g/mol	Hypothetical
Excitation Maximum (λ _{ex})	Monomer: 488 nm; Aggregate: 561 nm	Compatible with standard laser lines (e.g., Argon 488nm, 561nm DPSS).
Emission Maximum (λ _{em})	Monomer: 525 nm (Green); Aggregate: 595 nm (Red)	Allows for clear spectral separation between the two forms.
Quantum Yield	> 0.60 (in aggregated form)	High brightness for sensitive detection.
Cell Permeability	High	Rapidly crosses the plasma membrane of living cells.
Recommended Staining Conc.	50 - 200 nM	Optimal concentration may vary by cell type.
Incubation Time	15 - 30 minutes	Short incubation period for rapid experimental workflow.
Cytotoxicity (IC ₅₀)	> 50 μM	Low toxicity at working concentrations, ensuring cell health during imaging.

Experimental Protocols

Protocol 1: Staining and Imaging of Adherent Cells

This protocol describes the general procedure for staining adherent cells with **Amantanium Bromide** for fluorescence microscopy.

Materials:

- **Amantanium Bromide** (1 mM stock solution in DMSO)
- Live-cell imaging medium (e.g., FluoroBrite™ DMEM or equivalent)

- Phosphate-Buffered Saline (PBS)
- Cells cultured on glass-bottom dishes or chamber slides
- Optional: CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization (10 mM stock in DMSO)

Procedure:

- Cell Preparation: Culture cells on a suitable imaging vessel until they reach the desired confluency (typically 50-70%). Ensure the cells are healthy and actively growing.
- Reagent Preparation: Prepare a fresh working solution of **Amantanium Bromide** by diluting the 1 mM DMSO stock into pre-warmed (37°C) live-cell imaging medium. The final concentration should be between 50-200 nM. Vortex briefly to mix.
- Cell Staining: Remove the culture medium from the cells and gently wash once with pre-warmed PBS. Aspirate the PBS and add the **Amantanium Bromide** working solution to the cells.
- Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ environment, protected from light.
- Washing (Optional): For cell lines with high background fluorescence, you may remove the staining solution and replace it with fresh, pre-warmed imaging medium. For most applications, imaging can be performed directly in the staining solution.
- Imaging: Transfer the plate to a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
 - Green Channel (Monomer): Excite at ~488 nm and collect emission at ~510-550 nm.
 - Red Channel (Aggregate): Excite at ~561 nm and collect emission at ~580-620 nm.
 - Acquire images in both channels. Healthy cells will exhibit bright red fluorescence within the mitochondria. Cells undergoing apoptosis or treated with a depolarizing agent like

CCCP will show a decrease in red fluorescence and an increase in diffuse green fluorescence throughout the cytoplasm.

Protocol 2: Ratiometric Analysis of Mitochondrial Membrane Potential

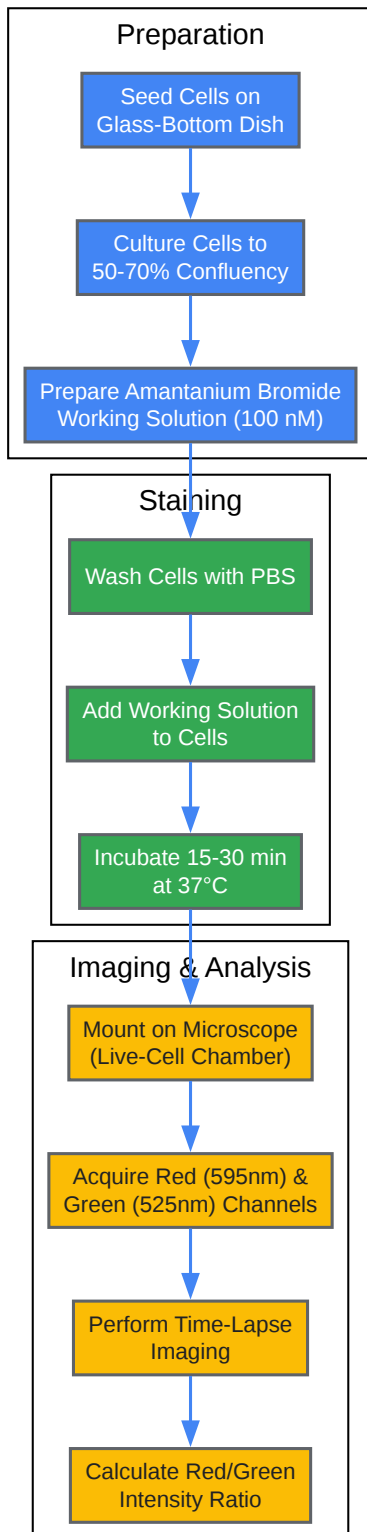
This protocol outlines the steps for quantifying changes in $\Delta\Psi_m$ using the ratio of red to green fluorescence.

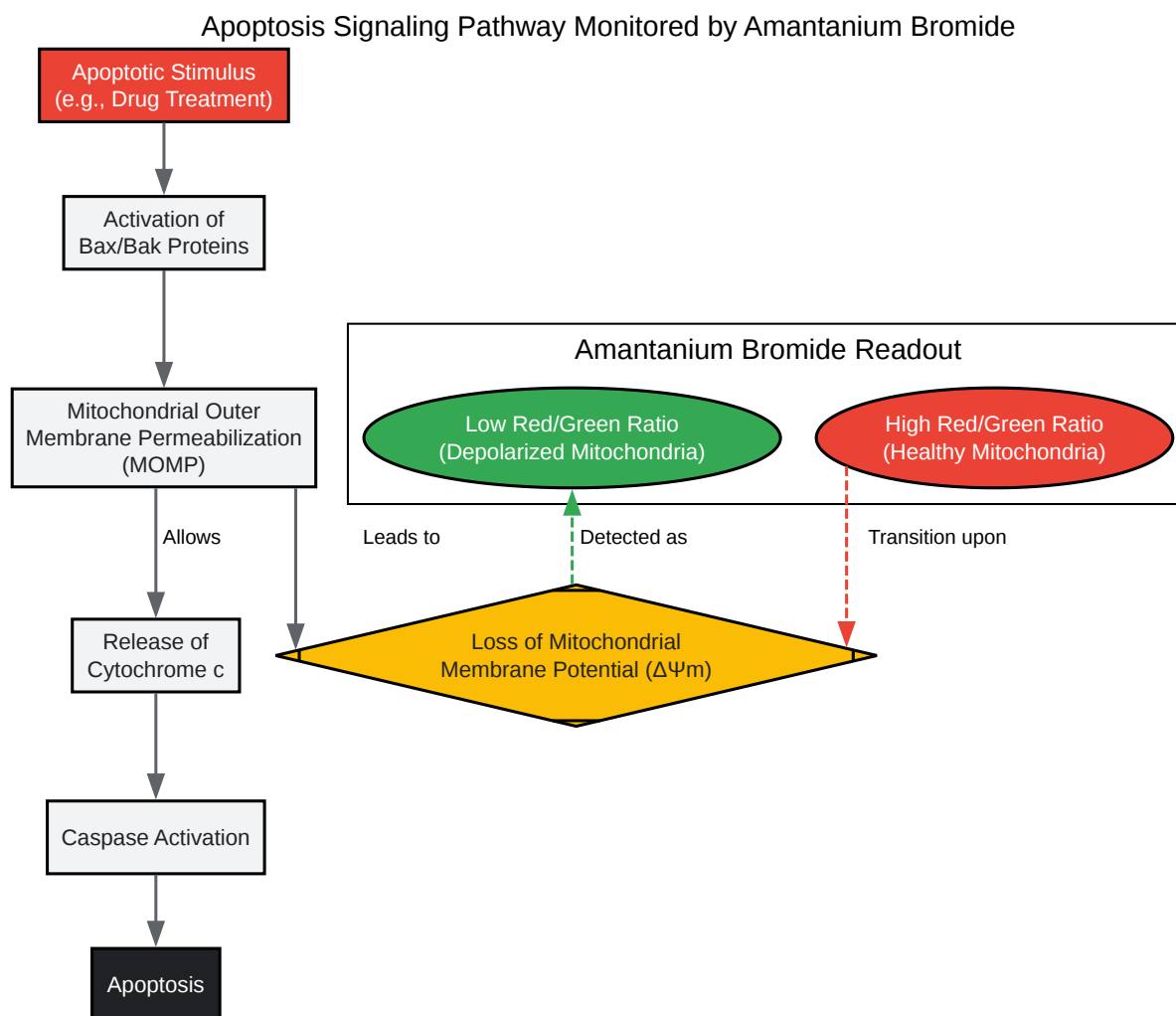
Procedure:

- **Image Acquisition:** Following the staining protocol, acquire a time-lapse series of images, capturing both red and green channels at each time point. Use the lowest possible excitation light intensity to minimize phototoxicity.
- **Background Subtraction:** For each image in the series, determine the mean background intensity from a region of interest (ROI) that does not contain any cells. Subtract this value from the entire image for both red and green channels.
- **Image Analysis:**
 - Using image analysis software (e.g., ImageJ/Fiji, CellProfiler), define ROIs around individual cells or specific mitochondrial clusters.
 - For each ROI at each time point, measure the mean fluorescence intensity in the red channel (I_{red}) and the green channel (I_{green}).
 - Calculate the ratio (R) for each ROI: $R = I_{red} / I_{green}$.
- **Data Interpretation:** A decrease in the red/green fluorescence ratio over time indicates mitochondrial depolarization. This ratiometric approach provides a robust, semi-quantitative measure of the change in $\Delta\Psi_m$.

Visualizations

Experimental Workflow for Amantanium Bromide Imaging

[Click to download full resolution via product page](#)Caption: Workflow for live-cell imaging with **Amantanium Bromide**.



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Caption: Monitoring apoptosis via mitochondrial depolarization.

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